N-(4-Bromophenyl)-N'-(1-phenylethyl)thiourea
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Overview
Description
N-(4-Bromophenyl)-N’-(1-phenylethyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a bromophenyl group and a phenylethyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-Bromophenyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 4-bromoaniline with phenylethyl isothiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Bromophenyl)-N’-(1-phenylethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiourea moiety to corresponding amines.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Applied in material science for the synthesis of novel polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-(1-phenylethyl)thiourea may involve interactions with specific molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-Phenyl-N’-(1-phenylethyl)thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-N’-(1-phenylethyl)thiourea: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness:
- The presence of the bromine atom in N-(4-Bromophenyl)-N’-(1-phenylethyl)thiourea may enhance its reactivity in substitution reactions and influence its biological activity compared to similar compounds.
Properties
CAS No. |
62466-33-5 |
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Molecular Formula |
C15H15BrN2S |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C15H15BrN2S/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19) |
InChI Key |
MURCKSBIXTZDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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